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Executive Summary: The Paradigm Shift

This guide provides a technical comparison between A-485, the gold-standard small-molecule
inhibitor of p300/CBP histone acetyltransferase (HAT) activity, and P-007 (Thalidomide-NH-
CBPIp300 ligand 2), a PROTAC-based degrader.

While A-485 effectively blocks the catalytic function of p300/CBP, it leaves the protein structure
intact. In contrast, P-007 utilizes the ubiquitin-proteasome system (UPS) to physically eliminate
the p300/CBP proteins. This distinction is critical: P-007 abrogates both the enzymatic activity
and the non-enzymatic scaffolding functions of p300/CBP, often resulting in superior
antiproliferative efficacy in resistant cell lines.
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Feature

A-485

P-007

Modality

Small Molecule Inhibitor

PROTAC (Proteolysis
Targeting Chimera)

Primary Mechanism

Competitive binding to HAT

domain

Ternary complex formation
(Target-Linker-E3)

Ubiquitination

Target Outcome

Blocks Acetylation (H3K27ac,

H3K18ac)

Total Protein Depletion
(p300/CBP loss)

Scaffolding Effect

Preserved (Protein remains)

Abolished (Protein removed)

Key Metric

IC

(Biochemical/Cellular)

DC

(Degradation Concentration)

Mechanistic Profiles & Chemical Logic
A-485: The Catalytic Blockade

A-485 is a potent, selective, and orally bioavailable inhibitor that competes with Acetyl-CoA for
the active site of the p300/CBP HAT domain.

o Selectivity: >1000-fold selective over other HATs (e.g., PCAF, KAT6A).

» Limitation: p300/CBP serve as massive scaffolds recruiting transcription factors (e.g., p53,

HIF1

, IRF4). A-485 does not disrupt these protein-protein interactions (PPIs), potentially allowing

residual oncogenic signaling.

P-007: The Degradation Event

P-007 is a heterobifunctional molecule comprising a p300/CBP-binding ligand linked to

Thalidomide (a Cereblon E3 ligase ligand).[1][2][3][4][5][6][7]

e Mechanism: It bridges p300/CBP and the E3 ubiquitin ligase Cereblon (CRBN).[4] This
proximity induces the poly-ubiquitination of p300/CBP, marking them for destruction by the

© 2026 BenchChem. All rights reserved. 2/8

Tech Support


https://www.medchemexpress.com/search.html?q=p300&ft=&fa=&fp=
https://www.medchemexpress.com/search.html?q=p300/CBP&ft=&fa=&fp=
https://www.medchemexpress.com/search.html?q=Cbp&ft=&fa=&fp=
https://www.dcchemicals.com/products/products.html?page=204&psize=30
https://www.medchemexpress.com/thalidomide-nh-cbp-p300-ligand-2.html
https://www.ruixibiotech.com/search.php?curPage=472&k=
https://www.targetmol.com/compound/thalidomide-nh-cbp_p300_ligand_2
https://www.dcchemicals.com/products/products.html?page=204&psize=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201658?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

26S proteasome.

o Advantage: "Event-driven" pharmacology allows P-007 to function catalytically (one drug
molecule degrades multiple targets) and removes the scaffolding function.

Visualizing the Mechanism of Action
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Figure 1: Mechanistic divergence between A-485 (competitive inhibition) and P-007
(proteasomal degradation).

Comparative Efficacy Data

The following data summarizes the performance of A-485 versus P-007 (and related degraders
like dCBP-1) in cellular assays.
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Metric

A-485 (Inhibitor)

P-007 (Degrader)

Interpretation

Primary Readout

H3K27ac Reduction

Total p300/CBP
Protein Levels

P-007 requires WB for
protein, A-485 for

marks.

Potency

IC

:~2.6-9.8nM

(Enzymatic)

DC

: <50 nM (Protein

Loss)

Both are highly potent

nanomolar agents.

Maximal Effect

~90% Acetylation loss

>95% Protein
Depletion

P-007 achieves near-

total target clearance.

Reversible (requires

Prolonged (requires

P-007 often shows a

Duration continuous ] ] longer "post-antibiotic”
protein resynthesis) )
occupancy) like effect.
Myc is highly sensitive
c-Myc Suppression Moderate Superior to the loss of p300

scaffolding.

Key Insight: In c-Myc driven cancer lines (e.g., Multiple Myeloma), P-007 often outperforms A-

485 because c-Myc stability relies on the physical interaction with p300, not just its

acetyltransferase activity.

Experimental Protocols: Validating Efficacy

To objectively compare these agents, you must employ distinct validation workflows.

Protocol A: Validating Catalytic Inhibition (A-485)

Objective: Confirm A-485 is engaging the target and blocking HAT activity.

e Cell Seeding: Seed LNCaP or MM.1S cells at

cells/mL.

o Treatment: Treat with A-485 (Dose curve: 1 nM — 10
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M) for 4-16 hours.
o Note: Acetylation marks turn over rapidly; short timepoints are sufficient.

e Lysis: Use RIPA buffer supplemented with HDAC inhibitors (e.g., Sodium Butyrate, TSA) to
preserve acetylation marks during lysis.

o Western Blot Targets:
o Primary: H3K27ac (Cell Signaling #8173) or H3K18ac.
o Control: Total H3.

o Negative Control: Total p300 (Levels should NOT change).

Protocol B: Validating Degradation (P-007)

Objective: Confirm P-007 is physically removing the protein via the proteasome.
o Cell Seeding: As above.
o Treatment: Treat with P-007 (Dose curve: 1 nM -1

M) for 16-24 hours.
o Note: Degradation takes time to accumulate; 4 hours may be too short for maximal effect.
e Rescue Control (Critical): Pre-treat one arm with MG-132 (10

M) or Pomalidomide (10
M) for 2 hours before adding P-007.

o Logic: MG-132 blocks the proteasome; Pomalidomide competes for Cereblon. If P-007
efficacy is blocked by these, it confirms the PROTAC mechanism.

o Western Blot Targets:

o Primary: p300 (Full length) and CBP.[8][1][2][3][5]
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o Downstream: c-Myc (often degrades secondary to p300 loss).

o Control: Vinculin or GAPDH (Loading control).

Visualization of Experimental Logic
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Figure 2: Decision tree for validating mechanism-specific outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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